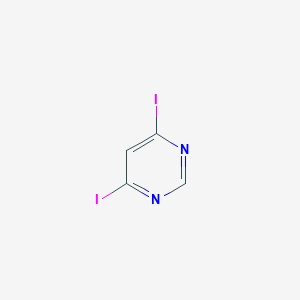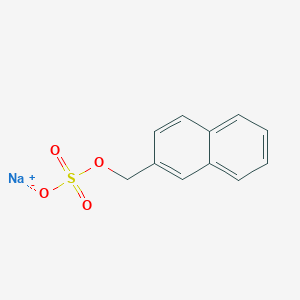
4,6-Diiodopyrimidine
Overview
Description
4,6-Diiodopyrimidine (4,6-DIP) is a heterocyclic compound containing two iodine atoms and two nitrogen atoms. It is a colorless, crystalline solid with a melting point of 200 °C and a boiling point of 250 °C. 4,6-DIP is used in a variety of scientific research applications, including drug discovery, drug synthesis, and biochemical and physiological studies.
Scientific Research Applications
Halogenated Heterocycles
4,6-Diiodopyrimidine is a type of halogenated heterocycle . Halogenated heterocycles are a class of compounds that have been extensively studied for their diverse range of biological activities. They are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .
Anti-Inflammatory Activities
Pyrimidines, including 4,6-Diiodopyrimidine, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Properties
Pyrimidines are known to display a range of pharmacological effects, including antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antibacterial and Antiviral Activities
Pyrimidines have been found to exhibit antibacterial and antiviral activities . This makes them potential candidates for the development of new antibacterial and antiviral drugs .
Antifungal and Antituberculosis Activities
In addition to their antibacterial and antiviral activities, pyrimidines also show antifungal and antituberculosis effects . This broad spectrum of antimicrobial activity makes them valuable in the field of medicinal chemistry .
Anti-Cancer Activities
Pyrimidines, including 4,6-Diiodopyrimidine, have been reported to possess cytostatic activities . This means they can inhibit cell division and growth, which can be beneficial in the treatment of cancer .
Material Science Applications
4,6-Diiodopyrimidine, like other pyrimidines, can be used in material science applications . Their unique chemical properties make them suitable for use in the development of new materials .
Chemical Synthesis
4,6-Diiodopyrimidine can be used in chemical synthesis . It can serve as a starting material or intermediate in the synthesis of more complex compounds .
Mechanism of Action
Target of Action
The primary targets of 4,6-Diiodopyrimidine are currently unknown
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,6-Diiodopyrimidine are as follows :
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,6-Diiodopyrimidine. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2–8°C to maintain its stability . Other environmental factors that could potentially influence the compound’s action and efficacy include pH, temperature, and the presence of other substances in the environment.
properties
IUPAC Name |
4,6-diiodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2N2/c5-3-1-4(6)8-2-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVUFZJYMWUZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578060 | |
| Record name | 4,6-Diiodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19646-06-1 | |
| Record name | 4,6-Diiodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Diiodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 4,6-Diiodopyrimidine in chemical synthesis?
A1: 4,6-Diiodopyrimidine serves as a versatile building block for synthesizing more complex molecules, particularly oligopyridines. [, ] Its reactivity stems from the iodine atoms, which can be readily substituted using palladium-catalyzed carbon-carbon coupling reactions. This allows chemists to introduce various groups and build diverse molecular architectures. For instance, researchers have used 4,6-diiodopyrimidine to create "double-bay" terpyridine ligands, which can bind metal ions like ruthenium to form coordination complexes. []
Q2: Are there any alternative synthetic routes to ligands typically synthesized using 4,6-diiodopyrimidine?
A3: Yes, alternative synthetic strategies have been explored. One example is the synthesis of 4,6-bis(di-2-pyridylamino)pyrimidine, which can be achieved through a one-pot reaction using readily available starting materials. [] This approach bypasses the use of 4,6-diiodopyrimidine and offers a potentially more efficient route to specific target molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)